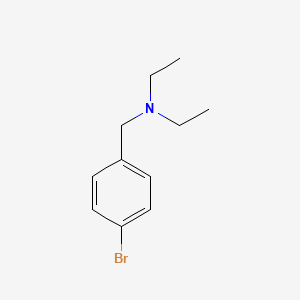

N-(4-Bromobenzyl)-N-ethylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEJQBLAVTUYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451348 | |

| Record name | (p-bromobenzyl)diethyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4885-19-2 | |

| Record name | 4-Bromo-N,N-diethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4885-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-bromobenzyl)diethyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(4-Bromobenzyl)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine featuring a bromobenzyl group, is a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structural motifs, a nucleophilic tertiary amine and a reactive brominated aromatic ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug discovery and materials science.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile. While experimentally determined data for some properties of this compound are limited in publicly available literature, a combination of predicted and known values provides a foundational understanding of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 4885-19-2 | [1] |

| Chemical Formula | C₁₁H₁₆BrN | [1] |

| Molecular Weight | 242.16 g/mol | [1] |

| Boiling Point | 264.8 ± 15.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | --- |

| Solubility | Not available | --- |

| pKa | Not available | --- |

| LogP | Not available | --- |

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes. The two most common methods are direct alkylation and reductive amination.

Experimental Protocol 1: Synthesis via Direct Alkylation

This method involves the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.

Workflow for Direct Alkylation

Caption: Workflow for the synthesis of this compound via direct alkylation.

Materials:

-

4-Bromobenzyl bromide

-

Diethylamine (N-ethylethanamine)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Slowly add diethylamine (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Protocol 2: Synthesis via Reductive Amination

This two-step one-pot method involves the formation of an imine from 4-bromobenzaldehyde and diethylamine, followed by its in-situ reduction.

Workflow for Reductive Amination

Caption: Workflow for the synthesis of this compound via reductive amination.

Materials:

-

4-Bromobenzaldehyde

-

Diethylamine (N-ethylethanamine)

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Add diethylamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene protons, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic ring (with the carbon attached to bromine being significantly influenced), the benzylic carbon, and the carbons of the two ethyl groups.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C-N stretching, and aromatic C=C bending frequencies. The C-Br stretching frequency would also be observable.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of ethyl groups.

Applications in Drug Discovery and Materials Science

This compound serves as a valuable scaffold in medicinal chemistry. The tertiary amine is a common feature in many biologically active compounds, and the bromophenyl moiety provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] This allows for the generation of diverse chemical libraries for screening against various biological targets. For instance, the 4-bromobenzyl substructure has been incorporated into molecules designed as potent dual endothelin receptor antagonists and topoisomerase inhibitors for cancer therapy.[1]

While still an emerging area, the ability to functionalize the aromatic ring of this compound makes it a candidate for incorporation into functional materials and polymers, where its properties could be tailored for specific electronic or optical applications.[1]

Potential Signaling Pathway Involvement of Structurally Related Compounds

While no specific signaling pathways involving this compound have been elucidated, structurally related N-benzylphenethylamine derivatives are known to interact with serotonergic systems, particularly the 5-HT₂A receptor, which is a key target for hallucinogens. The general mechanism of 5-HT₂A receptor activation involves G-protein coupling and subsequent activation of phospholipase C (PLC).

Generalized 5-HT₂A Receptor Signaling Pathway

Caption: A generalized signaling pathway for the 5-HT₂A receptor, a target for compounds structurally related to this compound.

Conclusion

This compound is a chemical entity with significant potential in synthetic chemistry. This guide has summarized its key physicochemical properties, provided detailed protocols for its synthesis, and highlighted its utility in the development of novel compounds for medicinal and materials science applications. Further experimental investigation into its physicochemical and biological properties is warranted to fully explore its potential.

References

"N-(4-Bromobenzyl)-N-ethylethanamine CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Bromobenzyl)-N-ethylethanamine, a key chemical intermediate in pharmaceutical and agrochemical research. This document details its chemical properties, synthesis methodologies, and potential applications in drug discovery, with a focus on its role as a versatile scaffold for the development of novel therapeutic agents.

Core Compound Specifications

This compound is a tertiary amine featuring a 4-bromobenzyl group attached to a diethylamine moiety. This structure offers two reactive sites: the nucleophilic tertiary amine and the C-Br bond on the aromatic ring, which is amenable to various cross-coupling reactions.

| Parameter | Value | Reference |

| CAS Number | 4885-19-2 | [1] |

| Molecular Weight | 242.16 g/mol | [1] |

| Molecular Formula | C₁₁H₁₆BrN |

Synthesis Methodologies

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, scalability, and cost-effectiveness. The three primary methods are direct alkylation, reductive amination, and palladium-catalyzed coupling.[1]

Direct Alkylation

This is a straightforward and common method for the synthesis of this compound, often preferred for large-scale production due to the availability of reagents and a simple work-up procedure.[1]

Reaction Scheme:

References

Spectral Data Analysis of N-(4-Bromobenzyl)-N-ethylethanamine: A Technical Guide

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a brominated aromatic moiety. This structure is of interest in synthetic and medicinal chemistry, serving as a versatile intermediate. The presence of both a nucleophilic amine center and a reactive bromobenzyl group allows for a wide range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected signals for this compound are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.21 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~ 3.52 | Singlet | 2H | Ar-CH₂ -N |

| ~ 2.51 | Quartet | 4H | N-CH₂ -CH₃ |

| ~ 1.03 | Triplet | 6H | N-CH₂-CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments. The molecule's asymmetry results in distinct signals for each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | Ar-C (quaternary, attached to CH₂) |

| ~ 131.5 | Ar-C (ortho to Br) |

| ~ 130.8 | Ar-C (ortho to CH₂) |

| ~ 121.0 | Ar-C (quaternary, attached to Br) |

| ~ 57.5 | Ar-CH₂ -N |

| ~ 47.6 | N-CH₂ -CH₃ |

| ~ 11.8 | N-CH₂-CH₃ |

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation : The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition : Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A wider spectral width (0-220 ppm) is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional) : To confirm assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The key vibrational frequencies in the IR spectrum of this compound confirm the presence of its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2975-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1595, ~1485 | C=C Stretch | Aromatic Ring |

| 1250-1020 | C-N Stretch | Tertiary Amine |

| ~1070, ~1010 | C-H in-plane bend | Aromatic p-substitution |

| ~810 | C-H out-of-plane bend | Aromatic p-substitution |

| 600-500 | C-Br Stretch | Aryl Halide |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a molecular fingerprint.[1]

MS Spectral Data

A key feature of the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively).[1]

| m/z (mass-to-charge ratio) | Ion Species | Proposed Fragment Structure |

| 244 / 242 | [M+H]⁺ | [C₁₁H₁₇⁷⁹/⁸¹BrN]⁺ (Protonated Molecular Ion) |

| 243 / 241 | [M]⁺˙ | [C₁₁H₁₆⁷⁹/⁸¹BrN]⁺˙ (Molecular Ion) |

| 172 / 170 | [M - N(CH₂CH₃)₂]⁺ | [C₇H₆⁷⁹/⁸¹Br]⁺ (4-Bromobenzyl cation) |

| 214 / 212 | [M - CH₂CH₃]⁺ | [C₉H₁₁⁷⁹/⁸¹BrN]⁺ (α-cleavage product) |

| 72 | [C₄H₁₀N]⁺ | [CH₂=N(CH₂CH₃)₂]⁺ (Iminium ion from α-cleavage) |

Fragmentation Pathways

The fragmentation is dominated by cleavages at bonds adjacent to the nitrogen atom and the aromatic ring.[1]

-

Benzylic Cleavage : The most favorable fragmentation involves the cleavage of the C-N bond to lose the diethylamino group, forming a highly stable 4-bromobenzyl cation (m/z 170/172).[1]

-

Alpha-Cleavage : Another significant pathway is the loss of an ethyl radical from the diethylamino group, resulting in a stable iminium ion (m/z 214/212).[1]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : The sample, dissolved in a suitable volatile solvent like methanol or acetonitrile, is introduced into the ion source, typically using direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft technique that often yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy method that results in more extensive fragmentation.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

High-Resolution MS (HRMS) : For unambiguous molecular formula determination, HRMS can be used to measure the exact mass to several decimal places.[1] The calculated exact mass for [C₁₁H₁₇⁷⁹BrN+H]⁺ is 242.0644 m/z.[1]

References

Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine with significant utility in synthetic and medicinal chemistry.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility based on its molecular structure, provides a detailed experimental protocol for its determination, and offers a framework for data presentation.

Molecular Structure and Predicted Solubility

This compound possesses a molecular structure that includes a nonpolar 4-bromobenzyl group and a moderately polar tertiary amine with two ethyl groups. This bifunctional nature is central to its utility in synthetic chemistry.[1] The overall structure is predominantly hydrophobic, which dictates its solubility behavior according to the "like dissolves like" principle.[2]

Based on this structure, this compound is predicted to exhibit:

-

High solubility in nonpolar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate.

-

Good solubility in polar aprotic solvents like acetone and in alcohols such as ethanol and methanol.

-

Poor solubility in highly polar solvents, particularly water.

This prediction is supported by the observed solubility of structurally similar compounds. For instance, 1-benzyl-2-bromo-benzene is soluble in organic solvents like ethanol and acetone but not in water.[3] Similarly, N-Ethylbenzylamine, a related secondary amine, is generally miscible with common organic solvents while being only slightly soluble in water.[4][5] Bromobenzyl derivatives are also noted to be readily soluble in organic solvents.[6]

Quantitative Solubility Data

| Solvent | Solvent Polarity Index (SPI) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Hexane | 0.1 | 25 | ||

| e.g., Toluene | 2.4 | 25 | ||

| e.g., Diethyl Ether | 2.8 | 25 | ||

| e.g., Dichloromethane | 3.1 | 25 | ||

| e.g., Ethyl Acetate | 4.4 | 25 | ||

| e.g., Acetone | 5.1 | 25 | ||

| e.g., Ethanol | 4.3 | 25 | ||

| e.g., Methanol | 5.1 | 25 | ||

| e.g., Water | 10.2 | 25 |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[7][8][9] This method establishes the equilibrium between the undissolved solid and a saturated solution.

3.1. Materials and Equipment

-

High-purity this compound (>98% purity)

-

Analytical grade organic solvents

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled orbital shaker or rotator

-

Screw-capped vials (e.g., 4 mL)

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation : Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.[7]

-

Equilibration : Seal the vials tightly and place them in the shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[8][9][10]

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed.[8][9]

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.[11]

-

Dilution : Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification : Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Caption: Workflow for the Shake-Flask Method of solubility determination.

References

- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. guidechem.com [guidechem.com]

- 5. N-Ethylbenzylamine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromobenzyl)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary amine, N-(4-Bromobenzyl)-N-ethylethanamine. This document details two primary synthetic methodologies: direct N-alkylation and reductive amination, offering step-by-step experimental protocols. Furthermore, it outlines the expected analytical characterization of the target compound, including its physicochemical properties, and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this versatile chemical intermediate.

Introduction

This compound is a tertiary amine containing a bromobenzyl moiety.[1] This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. The presence of the bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for further molecular elaboration. The diethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide presents a detailed examination of the synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 4885-19-2 | Benchchem |

| Molecular Formula | C₁₁H₁₆BrN | Benchchem |

| Molecular Weight | 242.16 g/mol | Benchchem |

| Boiling Point | 264.8 ± 15.0 °C at 760 mmHg | Benchchem |

| Density | 1.2 ± 0.1 g/cm³ | Benchchem |

Synthesis Methodologies

Two principal and reliable methods for the synthesis of this compound are direct N-alkylation and reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Synthetic Approaches Overview

Method 1: Direct N-Alkylation of Diethylamine

This method involves the nucleophilic substitution of a halide by diethylamine. It is a straightforward approach, though it can be prone to over-alkylation with primary amines, this is less of a concern when synthesizing a tertiary amine from a secondary amine.

Experimental Protocol:

-

To a solution of diethylamine (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-bromobenzyl bromide (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Reductive Amination of 4-Bromobenzaldehyde

Reductive amination is a versatile method for forming C-N bonds and is often preferred due to its high selectivity and milder reaction conditions. This two-step, one-pot process involves the initial formation of an iminium ion from the aldehyde and amine, which is then reduced in situ to the target amine.

Experimental Protocol:

-

To a solution of 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 equivalent) to catalyze imine formation.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.[2][3]

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.20 | Doublet | 2H | Ar-H (ortho to CH₂) | |

| ~ 3.50 | Singlet | 2H | Ar-CH₂ -N | |

| ~ 2.50 | Quartet | 4H | N-(CH₂ CH₃)₂ | |

| ~ 1.05 | Triplet | 6H | N-(CH₂CH₃ )₂ | |

| ¹³C NMR | ~ 138 | Quaternary | - | Ar-C -CH₂ |

| ~ 131 | CH | - | Ar-C H (ortho to Br) | |

| ~ 130 | CH | - | Ar-C H (ortho to CH₂) | |

| ~ 121 | Quaternary | - | Ar-C -Br | |

| ~ 58 | CH₂ | - | Ar-C H₂-N | |

| ~ 47 | CH₂ | - | N-(C H₂CH₃)₂ | |

| ~ 12 | CH₃ | - | N-(CH₂C H₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| C-H (sp³ aliphatic) | 2970 - 2850 | Strong |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-N (aliphatic amine) | 1250 - 1020 | Medium |

| C=C (aromatic) | 1600 - 1475 | Medium-Weak |

| C-Br | 600 - 500 | Strong |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The fragmentation pattern will likely involve cleavage of the benzylic C-N bond and α-cleavage of the ethyl groups.[4]

| m/z | Assignment |

| 241/243 | [M]⁺ (Molecular ion) |

| 170/172 | [M - N(CH₂CH₃)₂]⁺ (Benzylic cation) |

| 226/228 | [M - CH₃]⁺ |

| 212/214 | [M - C₂H₅]⁺ |

| 72 | [N(CH₂CH₃)₂]⁺ |

Conclusion

This technical guide has detailed the synthesis of this compound via direct N-alkylation and reductive amination, providing comprehensive experimental protocols for both methods. Additionally, a thorough overview of the expected characterization data from NMR, IR, and MS analyses has been presented to aid in the structural verification of the synthesized compound. The information contained herein is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize this important chemical building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Reactivity of the Tertiary Amine in N-(4-Bromobenzyl)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a bifunctional scaffold of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity centered on its tertiary amine functionality. Key reactions, including quaternization and oxidation, are discussed in detail, supported by experimental protocols and quantitative data. Furthermore, the guide explores the relevance of this chemical scaffold in drug development, particularly in the context of dopamine and endothelin receptor signaling pathways.

Introduction

This compound possesses two primary sites of reactivity: the nucleophilic and basic tertiary amine, and the bromobenzyl group, which is amenable to a variety of substitution and cross-coupling reactions.[1] The lone pair of electrons on the nitrogen atom dictates the reactivity of the amine, making it a target for electrophilic attack.[1] This guide focuses specifically on the chemical transformations involving the tertiary amine group, providing insights into its synthetic utility and potential applications.

Synthesis of this compound

The synthesis of the parent compound, this compound, can be achieved through several methods, each with distinct advantages in terms of yield, cost, and scalability. A comparative summary of these methods is presented in Table 1.

Table 1: Comparative Analysis of Synthetic Methods for this compound

| Synthesis Method | Typical Yield (%) | Relative Cost | Scalability | Key Considerations |

| Direct Alkylation | 85-95 | Low | High | Preferred for large-scale production due to readily available starting materials. |

| Reductive Amination | 90-98 | Moderate | Medium | High yields at laboratory scale; requires the corresponding aldehyde. |

| Palladium-Catalyzed Buchwald-Hartwig Amination | >95 | High | Low | Excellent yields and purity; requires specialized catalyst and ligands. |

Experimental Protocol: Direct Alkylation

This common and straightforward method involves the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.

Materials:

-

4-Bromobenzyl bromide

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Reactivity of the Tertiary Amine

The tertiary amine in this compound is a versatile functional group that can undergo several important chemical transformations.

Quaternization

Tertiary amines react with alkyl halides to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, introduces a permanent positive charge on the nitrogen atom.

Materials:

-

This compound

-

Ethyl bromide (or Iodoethane)

-

Acetone (anhydrous)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous acetone.

-

Add ethyl bromide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the progress of the reaction.

-

Collect the precipitate by filtration and wash with cold acetone.

-

Dry the solid under vacuum to obtain N-(4-Bromobenzyl)-N,N,N-triethylammonium bromide.

Quantitative Data: While specific yield data for this reaction is not extensively published, similar quaternization reactions of tertiary amines typically proceed in high yields, often exceeding 90%.

Spectroscopic Data (Predicted):

-

¹H NMR: Expect a downfield shift of the protons on the carbons adjacent to the nitrogen atom due to the positive charge. The N-CH₂ protons of the ethyl groups and the benzylic protons will be most affected.

-

¹³C NMR: Similar to the proton NMR, the carbon atoms bonded to the nitrogen will experience a downfield shift.

Oxidation to N-Oxide

Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane at 0°C.

-

Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium sulfite solution to quench the excess peroxide, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound N-oxide.

Quantitative Data: Oxidation of tertiary amines with m-CPBA generally provides good to excellent yields, typically in the range of 80-95%.[2]

Spectroscopic Data (Predicted):

-

¹H NMR: The formation of the N-O bond causes a downfield shift of the protons on the carbons alpha to the nitrogen.

-

¹³C NMR: The carbons directly attached to the nitrogen will also show a downfield shift.

Role in Drug Development: Signaling Pathway Interactions

The this compound scaffold is of particular interest in drug discovery due to its structural similarity to moieties found in biologically active compounds. Derivatives of this molecule have been explored as ligands for various receptors, including dopamine and endothelin receptors.

Dopamine D2 Receptor Signaling

Derivatives of N-benzyl diethylamine have been investigated as potential ligands for dopamine receptors. The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.[3][4][5][6][7] Antagonism of the D2R is a key mechanism of action for many antipsychotic drugs.

The binding of an antagonist to the D2R blocks the downstream signaling cascade typically initiated by dopamine. This involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Endothelin Receptor Signaling

The structural motif of this compound is also related to compounds that act as endothelin receptor antagonists. For instance, Macitentan, an orally active dual endothelin receptor antagonist, contains a bromophenyl group.[8][9][10] Endothelin receptors (ET-A and ET-B) are GPCRs involved in vasoconstriction and cell proliferation.[11][12][13][14][15] Antagonism of these receptors is a therapeutic strategy for pulmonary arterial hypertension.

An antagonist would block the binding of endothelin-1 (ET-1), thereby inhibiting the Gq/11-mediated activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately preventing vasoconstriction and proliferation.

Conclusion

The tertiary amine of this compound is a key functional group that imparts significant reactivity to the molecule. Its ability to undergo quaternization and oxidation opens avenues for the synthesis of a diverse range of derivatives. The structural similarity of this scaffold to known pharmacologically active agents highlights its potential in the development of novel therapeutics targeting GPCRs such as dopamine and endothelin receptors. Further exploration of the structure-activity relationships of its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Macitentan? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.biologists.com [journals.biologists.com]

The Pivotal Role of the Bromobenzyl Group in the Reactions of N-(4-Bromobenzyl)-N-ethylethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobenzyl)-N-ethylethanamine is a versatile tertiary amine that serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its synthetic utility is largely dictated by the dual reactivity conferred by its tertiary amine functionality and the presence of a bromine atom on the benzyl group. This technical guide provides a comprehensive overview of the role of the bromobenzyl group in the reactions of this compound, detailing its participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This document summarizes quantitative data from key reactions, provides detailed experimental protocols, and visualizes reaction pathways and synthetic workflows to offer a practical resource for researchers in the field.

Introduction: The Dual Nature of this compound

This compound is a tertiary amine characterized by the presence of a 4-bromobenzyl substituent. This structural feature is central to its reactivity, offering two distinct sites for chemical modification:

-

The Tertiary Amine: The nitrogen atom, with its lone pair of electrons, exhibits characteristic nucleophilicity and basicity. This allows for reactions such as alkylation, acylation, and salt formation. Oxidation of the N-alkyl or N-benzyl C-H bonds can also occur, typically proceeding through an iminium cation intermediate.

-

The Bromobenzyl Group: The bromine atom on the aromatic ring is a key functional handle, enabling a diverse range of transformations. It can be displaced via nucleophilic substitution or, more significantly, participate in a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecular architectures.

This guide will focus on the reactions where the bromobenzyl group plays a central role, transforming a simple amine into a versatile scaffold for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of the bromobenzyl group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide. The 4-bromobenzyl moiety readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Bromobenzyl Derivatives

| Entry | Aryl Halide Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | |

| 2 | 4-Bromobenzyl-1H-tetrazole | 3-Pyridylboronic acid | PdCl₂ (0.03) | - | Et₃N | H₂O/EtOH | 120 | - | 81-91 | |

| 3 | 4-Bromobenzyl acetate | Phenylboronic acid | PdCl₂ (5) | DPEPhos (5.5) | NaHCO₃ | Ethanol | 80 | 3 | 95 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The 4-bromobenzyl group can be effectively coupled with various alkenes, providing access to stilbene and cinnamate derivatives.

Reaction Scheme:

Quantitative Data for Heck Reaction of Bromobenzyl Derivatives

| Entry | Aryl Halide Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Styrene | Pd/C (0.1) | - | Na₂CO₃ | NMP | 150 | 3 | 95 | |

| 2 | Aryl Bromide | Alkene | Pd EnCat®40 (0.8) | - | AcONa | Ethanol | 140 | 0.5 | Good | |

| 3 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ | - | - | Ionic Liquid | - | - | Good |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzyl group.

Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of Bromoaryl Derivatives

| Entry | Aryl Halide Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 12 | 60 | |

| 2 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 12 | 67 | |

| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | >95 (conversion) | |

| 4 | 4-Bromobenzonitrile | Benzamide | - | XantPhos | DBU | DMF | - | - | 83 |

Nucleophilic Substitution Reactions

The benzylic carbon of the bromobenzyl group is susceptible to nucleophilic attack, although this pathway is generally less utilized for complex syntheses compared to cross-coupling reactions. The reactivity can proceed via an S(_N)1 or S(_N)2 mechanism depending on the nucleophile and reaction conditions. The stability of the resulting benzylic carbocation can favor an S(_N)1 pathway.

Reaction Scheme:

Quantitative Data for Nucleophilic Substitution of Bromobenzyl Derivatives

| Entry | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole | Various alkyl halides (as electrophiles) | Acetone | Reflux | 4 | Good | |

| 2 | Methyl 2-bromo-2-phenylacetate | Et₃N·3HF | CH₃CN | 80 | 12 | 94 | |

| 3 | Propargyl bromide | N-acetylneuraminic acid derivative | THF | RT | 2 | - |

Experimental Protocols

Synthesis of this compound

a) Via Reductive Amination:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) and diethylamine (1.2 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

b) Via Direct Alkylation:

-

To a solution of diethylamine (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as K₂CO₃ (1.5 eq).

-

Add 4-bromobenzyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

General Protocol for Heck Reaction

-

To a two-neck round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the alkene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., Na₂CO₃ or Et₃N).

-

Add a suitable solvent such as DMF or NMP.

-

Heat the reaction mixture under an inert atmosphere at 100-140 °C for the required time (monitor by TLC or GC-MS).

-

After cooling, dilute the mixture with an organic solvent and water.

-

Separate the organic layer, extract the aqueous layer, and combine the organic fractions.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

-

Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations involving the bromobenzyl group of this compound.

Caption: Synthesis routes to this compound.

Caption: Key reactions of the bromobenzyl group.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The bromobenzyl group is the cornerstone of this compound's utility in synthetic chemistry. Its ability to readily participate in a suite of powerful palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations—provides an efficient and modular approach to constructing complex molecules with diverse functionalities. While also susceptible to nucleophilic substitution, it is the predictable and high-yielding nature of the cross-coupling reactions that makes this compound a valuable intermediate for drug discovery and development. This guide has provided a consolid

N-(4-Bromobenzyl)-N-ethylethanamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine is a versatile tertiary amine that has emerged as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and material science applications. Its unique structure, featuring a nucleophilic diethylamino group and a reactive 4-bromobenzyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through several synthetic strategies, primarily direct alkylation and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Direct Alkylation

Direct alkylation of diethylamine with a 4-bromobenzyl halide is a common and straightforward method for synthesizing this compound.[1] The reaction involves the nucleophilic substitution of the halide by the amine.

Experimental Protocol: N-Alkylation of Diethylamine

To a solution of diethylamine (1.2 equivalents) in a suitable anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate or sodium hydroxide is added. 4-Bromobenzyl bromide (1.0 equivalent) is then added portion-wise at room temperature. The reaction mixture is heated to a temperature ranging from 40°C to reflux (approximately 80-90°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields the pure this compound.

Reductive Amination

Reductive amination offers an alternative route, particularly useful for laboratory-scale synthesis, starting from 4-bromobenzaldehyde and diethylamine. This two-step, one-pot procedure involves the formation of an intermediate iminium ion, which is then reduced to the target amine.

Experimental Protocol: Reductive Amination

In a round-bottom flask, 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) are dissolved in a protic solvent like methanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. To enhance imine formation, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) can be added.[1] Subsequently, a reducing agent such as sodium borohydride (NaBH₄) is carefully added in portions while maintaining the temperature below 25°C.[1] The reaction is stirred for a few hours until the imine is fully reduced. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound. This method can achieve high yields, often in the range of 93-95%.[1]

Table 1: Comparison of Synthetic Methods for this compound

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Direct Alkylation | Diethylamine, 4-Bromobenzyl bromide | K₂CO₃ or NaOH | Good to Excellent | Scalable, straightforward | Potential for over-alkylation |

| Reductive Amination | 4-Bromobenzaldehyde, Diethylamine | NaBH₄, CeCl₃·7H₂O | 93-95%[1] | High yield, good for lab scale | Aldehyde may be less stable |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.5 (s, 2H, Ar-CH₂-N), ~2.5 (q, 4H, N-(CH₂CH₃)₂), ~1.0 (t, 6H, N-(CH₂CH₃)₂) |

| ¹³C NMR | δ (ppm): ~138 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~121 (Ar-C-Br), ~58 (Ar-CH₂-N), ~47 (N-CH₂CH₃), ~12 (N-CH₂CH₃) |

| IR (Infrared) | cm⁻¹: ~3000-2800 (C-H stretch), ~1600, 1490 (Aromatic C=C stretch), ~1070 (C-N stretch), ~810 (para-disubstituted C-H bend), ~600 (C-Br stretch) |

Reactivity and Applications as a Building Block

The bifunctional nature of this compound, with its nucleophilic amine and electrophilic aryl bromide moieties, makes it a highly valuable scaffold in synthetic design.[1]

Reactions at the Bromobenzyl Moiety: Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of complex organic molecules.

References

The Strategic Role of N-(4-Bromobenzyl)-N-ethylethanamine in Pharmaceutical Synthesis: A Technical Guide

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine with the CAS Number 38190-37-1, serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, featuring a nucleophilic diethylamino group and a versatile 4-bromobenzyl moiety, allows for strategic and sequential chemical modifications. This makes it a valuable building block in medicinal chemistry, particularly for creating molecules that target a range of biological pathways. The bromine atom on the phenyl ring is a key functional handle, enabling transformations such as metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth overview of the synthesis of this intermediate and its application in the preparation of advanced pharmaceutical precursors, supported by detailed experimental protocols and quantitative data.

Synthesis of the Intermediate: this compound

The preparation of this compound can be efficiently achieved through two primary synthetic routes: direct alkylation and reductive amination. Both methods offer high yields and purity, making them suitable for laboratory and potential scale-up operations.

Method 1: Direct Alkylation

Direct alkylation is a straightforward and common method involving the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.[1] The reaction is typically driven to completion by a base, which neutralizes the hydrohalic acid byproduct.

Caption: Workflow for Direct Alkylation Synthesis.

Experimental Protocol: Direct Alkylation

-

Reaction Setup: To a solution of 4-bromobenzyl bromide (1 equivalent) in anhydrous acetonitrile, add diethylamine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

-

Reaction Conditions: Stir the mixture vigorously at a temperature ranging from 40°C to reflux (approximately 82°C) for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.

Method 2: Reductive Amination

Reductive amination offers an alternative high-yield route, starting from 4-bromobenzaldehyde and diethylamine. This method involves the formation of an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and diethylamine (1.1 equivalents) in methanol. The presence of cerium(III) chloride heptahydrate can be used to enhance the formation of the imine.[1] Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

| Parameter | Direct Alkylation | Reductive Amination |

| Starting Materials | 4-Bromobenzyl halide, Diethylamine | 4-Bromobenzaldehyde, Diethylamine |

| Key Reagents | K₂CO₃ or NaOH | NaBH₄, CeCl₃·7H₂O (optional) |

| Typical Solvents | Acetonitrile, DMF | Methanol, Ethanol |

| Temperature Range | 40°C - Reflux | 0°C - Room Temperature |

| Reported Yield | High | 93-95%[1] |

Application as an Intermediate: Synthesis of a Pyrimidine Derivative

The true utility of this compound is demonstrated in its role as a precursor for more complex molecules. The bromine atom allows it to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming a carbon-carbon bond between the benzyl group and various aromatic or heteroaromatic systems, which are common motifs in pharmaceutically active compounds.

A key application is the synthesis of N,N-diethyl-4-(pyrimidin-5-yl)benzylamine, a scaffold found in various kinase inhibitors and other biologically active molecules. This is achieved by coupling this compound with a pyrimidine boronic acid derivative.

Caption: Suzuki-Miyaura coupling for pharmaceutical precursor synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), pyrimidine-5-boronic acid (1.2 equivalents), and a suitable base such as potassium phosphate (K₃PO₄) (2 equivalents).

-

Solvent and Catalyst: Add a degassed solvent, typically 1,4-dioxane or a mixture of toluene and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 3-5 mol%).

-

Reaction Conditions: Heat the reaction mixture to reflux (around 90-100°C) and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired N,N-diethyl-4-(pyrimidin-5-yl)benzylamine.

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Pyrimidine-5-boronic acid |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 90-100°C |

| Typical Yield | Moderate to High |

This compound is a highly versatile and strategically important intermediate for the synthesis of pharmaceutical compounds. The presence of two distinct reactive sites—the tertiary amine and the bromobenzyl group—provides chemists with a flexible platform for molecular elaboration. The straightforward and high-yielding synthetic routes to the intermediate itself, combined with its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, underscore its value in constructing complex molecular architectures for drug discovery and development. The detailed protocols provided herein offer a practical guide for researchers and scientists in the pharmaceutical industry.

References

Methodological & Application

Application Note & Protocol: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine via Direct Alkylation

Introduction

This document provides a detailed protocol for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine, through the direct N-alkylation of diethylamine with 4-bromobenzyl bromide. Direct alkylation is a fundamental and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. This application note is intended for researchers in organic chemistry, medicinal chemistry, and drug development. The described methodology is a standard procedure that can be adapted for the synthesis of analogous tertiary amines.

The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine, diethylamine, acts as the nucleophile, and 4-bromobenzyl bromide serves as the electrophilic alkylating agent. A base is typically employed to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Cat. No. |

| 4-Bromobenzyl bromide | ≥98% | Sigma-Aldrich | 112931 |

| Diethylamine | ≥99.5% | Sigma-Aldrich | 03300 |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | P208 |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich | 271004 |

| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | BDH2101 |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | - |

| Brine (Saturated NaCl solution) | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | M7506 |

| Round-bottom flask (100 mL) | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Reflux condenser | - | - | - |

| Separatory funnel (250 mL) | - | - | - |

| Rotary evaporator | - | - | - |

| Thin-layer chromatography (TLC) plates (Silica gel 60 F₂₅₄) | - | Merck | 105554 |

3.2. Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzyl bromide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (40 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add diethylamine (1.2 eq) to the reaction mixture dropwise over 5 minutes.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (50 mL) and deionized water (50 mL).

-

Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

| Parameter | Value |

| Reactants | |

| 4-Bromobenzyl bromide | 2.50 g (10.0 mmol) |

| Diethylamine | 0.88 g (12.0 mmol) |

| Potassium carbonate | 2.76 g (20.0 mmol) |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Solvent Volume | 40 mL |

| Temperature | Reflux (~82°C) |

| Reaction Time | 5 hours |

| Product Characterization | |

| Theoretical Yield | 2.42 g |

| Actual Yield | 2.18 g |

| Percent Yield | 90% |

| Appearance | Pale yellow oil |

| Boiling Point | Not determined |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.44 (d, J=8.4 Hz, 2H), 7.19 (d, J=8.4 Hz, 2H), 3.48 (s, 2H), 2.48 (q, J=7.1 Hz, 4H), 1.01 (t, J=7.1 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.8, 131.3, 130.6, 120.8, 57.6, 47.5, 11.8 |

Note: The provided spectral data is predicted and typical for the target compound. Actual experimental results may vary.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

4-Bromobenzyl bromide is a lachrymator and corrosive. Handle with care.

-

Diethylamine is flammable and corrosive.

-

Acetonitrile and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The direct alkylation of diethylamine with 4-bromobenzyl bromide provides an efficient and straightforward method for the synthesis of this compound. The protocol described herein is robust and can be readily implemented in a standard organic synthesis laboratory. The high yield and relatively simple purification make this a valuable procedure for obtaining the target compound for further research and development activities.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines which are prevalent in many biologically active compounds.[2][3] These reactions have largely superseded harsher, more traditional methods for C-N bond formation, such as the Ullmann condensation.[1]

This document provides detailed application notes and a generalized protocol for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine, via the palladium-catalyzed coupling of 4-bromobenzyl bromide and diethylamine. The synthesis of this target molecule is an example of a Buchwald-Hartwig amination, a versatile method for creating C-N bonds.[1]

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes several key steps:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl or benzyl halide (R-X) to form a Pd(II) intermediate.[1][4]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1][4]

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst and releasing the arylamine product.[1][4]

The efficiency and success of the reaction are highly dependent on the choice of palladium source, the phosphine ligand, the base, and the solvent.[5][6]

Data Presentation

The following tables summarize typical components and conditions for the palladium-catalyzed amination of aryl/benzyl halides.

Table 1: Common Catalysts, Ligands, and Bases

| Component | Examples | Key Features |

| Palladium Source | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[4] |

| Phosphine Ligands | BINAP, Xantphos, XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[7] |

| Bases | NaOtBu (Sodium tert-butoxide), LiHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required for the deprotonation of the amine.[5] |

Table 2: Typical Reaction Parameters

| Parameter | Typical Range/Value | Notes |

| Catalyst Loading | 1-5 mol% | Lower catalyst loadings can sometimes be achieved with highly active catalyst systems.[5] |

| Ligand Loading | 1-1.5 times the palladium concentration | The ligand-to-metal ratio is crucial for catalytic activity. |

| Base Stoichiometry | 1.2-2.0 equivalents | An excess of base is typically used to drive the reaction to completion. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar, or ethereal solvents are generally preferred.[5] |

| Temperature | Room Temperature to 110 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system. |

| Reaction Time | 1-24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed synthesis of this compound. Note: This protocol is a representative example and may require optimization for specific laboratory conditions and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

4-Bromobenzyl bromide

-

Diethylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and BINAP (e.g., 0.012 mmol, 1.2 mol%).

-

Addition of Base and Reactants: Add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv). The flask is then evacuated and backfilled with an inert gas three times.

-

To the flask, add 4-bromobenzyl bromide (1.0 mmol, 1.0 equiv) and anhydrous toluene (e.g., 5 mL).

-

Finally, add diethylamine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and the progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Mandatory Visualizations

Palladium-Catalyzed Amination Catalytic Cycle

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: The Use of N-(4-Bromobenzyl)-N-ethylethanamine in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract